
Tert-butyl (R)-3-(6-(dibenzylamino)-8-oxo-7,8-dihydro-9H-purin-9-YL)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl ®-3-(6-(dibenzylamino)-8-oxo-7,8-dihydro-9H-purin-9-YL)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and a purine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl ®-3-(6-(dibenzylamino)-8-oxo-7,8-dihydro-9H-purin-9-YL)pyrrolidine-1-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and the attachment of the tert-butyl group. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl ®-3-(6-(dibenzylamino)-8-oxo-7,8-dihydro-9H-purin-9-YL)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The tert-butyl group can be selectively oxidized to form primary alcohols.
Reduction: Reduction reactions can modify the purine derivative, potentially altering its biological activity.
Substitution: Substitution reactions can occur at the pyrrolidine ring or the purine derivative, leading to the formation of new compounds with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction reactions. The conditions often involve specific catalysts and solvents to achieve the desired selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butyl group typically results in the formation of primary alcohols .
Applications De Recherche Scientifique
Tert-butyl ®-3-(6-(dibenzylamino)-8-oxo-7,8-dihydro-9H-purin-9-YL)pyrrolidine-1-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its ability to modulate specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Tert-butyl ®-3-(6-(dibenzylamino)-8-oxo-7,8-dihydro-9H-purin-9-YL)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl ®-3-(6-(dibenzylamino)-8-oxo-7,8-dihydro-9H-purin-9-YL)pyrrolidine-1-carboxylate: shares similarities with other purine derivatives and pyrrolidine-containing compounds.
Tert-butyl esters: These compounds also feature the tert-butyl group and are used in various synthetic applications.
Uniqueness
The uniqueness of Tert-butyl ®-3-(6-(dibenzylamino)-8-oxo-7,8-dihydro-9H-purin-9-YL)pyrrolidine-1-carboxylate lies in its combination of structural elements, which confer specific reactivity and potential biological activity. This makes it a valuable compound for research and development in multiple scientific fields .
Propriétés
Formule moléculaire |
C28H32N6O3 |
|---|---|
Poids moléculaire |
500.6 g/mol |
Nom IUPAC |
tert-butyl (3R)-3-[6-(dibenzylamino)-8-oxo-7H-purin-9-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C28H32N6O3/c1-28(2,3)37-27(36)32-15-14-22(18-32)34-25-23(31-26(34)35)24(29-19-30-25)33(16-20-10-6-4-7-11-20)17-21-12-8-5-9-13-21/h4-13,19,22H,14-18H2,1-3H3,(H,31,35)/t22-/m1/s1 |
Clé InChI |
FMJRVNWBIFUYFR-JOCHJYFZSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC[C@H](C1)N2C3=C(C(=NC=N3)N(CC4=CC=CC=C4)CC5=CC=CC=C5)NC2=O |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)N2C3=C(C(=NC=N3)N(CC4=CC=CC=C4)CC5=CC=CC=C5)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



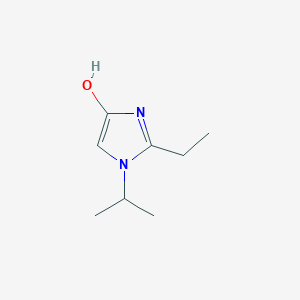
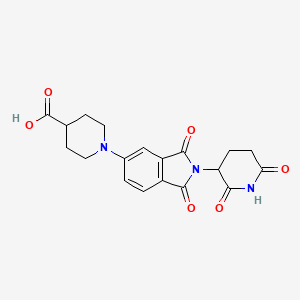
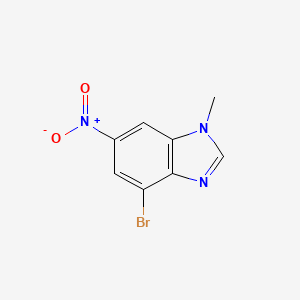
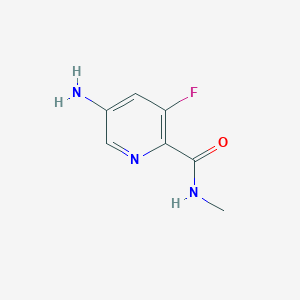
![6-Bromopyrazolo[1,5-a]pyrimidine-2-carbonitrile](/img/structure/B13921935.png)
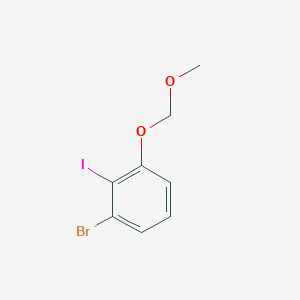
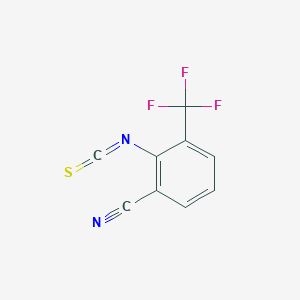


![6-Bromo-7-methoxyimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13921969.png)
![Carbamic acid, [2-[[[3-(phenylmethoxy)-2-pyridinyl]carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B13921970.png)


